molecular formula C27H29N3O4S B12485575 N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(phenylsulfonyl)amino]benzamide

N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(phenylsulfonyl)amino]benzamide

Cat. No.: B12485575
M. Wt: 491.6 g/mol
InChI Key: DJSMVEYCBOQQJV-UHFFFAOYSA-N
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Description

N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a carbonyl group, and a benzenesulfonamido moiety

Properties

Molecular Formula

C27H29N3O4S

Molecular Weight

491.6 g/mol

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-2-[benzenesulfonyl(methyl)amino]benzamide

InChI

InChI=1S/C27H29N3O4S/c1-29(35(33,34)21-13-5-4-6-14-21)25-18-10-8-16-23(25)26(31)28-24-17-9-7-15-22(24)27(32)30-19-11-2-3-12-20-30/h4-10,13-18H,2-3,11-12,19-20H2,1H3,(H,28,31)

InChI Key

DJSMVEYCBOQQJV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCCCC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. One common method includes the Pd/LA-catalyzed decarboxylation and annulation process. This method proceeds under mild conditions with a palladium catalyst, a ligand, and a Lewis acid additive, resulting in the formation of the desired product with a good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse range of derivatives.

Scientific Research Applications

N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an inhibitor of specific enzymes and as a probe for biological pathways.

    Medicine: Research explores its potential therapeutic applications, including its role as an anticancer or antiviral agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

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